molecular formula C15H17NO4S B2391389 6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one CAS No. 950281-53-5

6-methyl-3-(piperidine-1-sulfonyl)-2H-chromen-2-one

Cat. No.: B2391389
CAS No.: 950281-53-5
M. Wt: 307.36
InChI Key: NLXKLOQLNPTMAD-UHFFFAOYSA-N
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Description

“6-methyl-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one” is a complex organic compound that contains a chromen-2-one group and a piperidine group. Chromen-2-one is a type of heterocyclic compound that is often found in various natural products and pharmaceuticals . Piperidines are also important in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals .


Molecular Structure Analysis

The compound contains a chromen-2-one group, which is a bicyclic structure consisting of a benzene ring fused to a heterocyclic pyran ring. It also contains a piperidin-1-ylsulfonyl group, which consists of a six-membered ring containing five carbon atoms and one nitrogen atom .

Scientific Research Applications

Anticancer Properties

Research on derivatives of 6-methyl-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one has shown promising anticancer activity. Specifically, novel chromen derivatives have been synthesized and screened for their anti-breast cancer activity against various human breast cancer cell lines. Compounds within this class have demonstrated potent cytotoxicity, with some showing significant efficacy comparable to established treatments like tamoxifen in vivo against estrogen receptor-positive breast cancer cells. These findings highlight the compound's potential as a starting point for developing new anti-breast cancer drugs (P. Dube, N. Sakle, Sachin A. Dhawale, S. More, S. Mokale, 2019).

Corrosion Inhibition

Piperidine derivatives, closely related to 6-methyl-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one, have been investigated for their corrosion inhibition properties on iron. Studies involving quantum chemical calculations and molecular dynamics simulations have found these derivatives to effectively inhibit corrosion, demonstrating the compound's utility beyond biological applications. The adsorption behaviors and the effectiveness of these compounds suggest potential industrial applications in protecting metals from corrosion (S. Kaya, Lei Guo, C. Kaya, B. Tüzün, I. Obot, R. Touir, N. Islam, 2016).

Synthesis of Complex Molecules

The compound has been utilized in the synthesis of various complex molecules, including 3-(trifluoroacetyl)coumarins and chromenopyrrole scaffolds, through innovative synthetic pathways. These methodologies showcase the compound's versatility in organic synthesis, enabling the creation of molecules with potential pharmaceutical and material science applications. For instance, the synthesis of 3-(trifluoroacetyl)coumarins through Knoevenagel condensation followed by chromene-coumarin recyclization represents a novel approach to obtaining previously unknown compounds (D. L. Chizhov, V. Sosnovskikh, M. V. Pryadeina, Y. Burgart, V. Saloutin, V. Charushin, 2008).

Herbicidal Ionic Liquids

Research has extended into the development of herbicidal ionic liquids (HILs) using the sulfonylurea moiety of compounds like 6-methyl-3-(piperidin-1-ylsulfonyl)-2H-chromen-2-one. These HILs demonstrate enhanced herbicidal activity compared to traditional formulations, indicating potential agricultural applications. The synthesis of these HILs and their efficacy in both greenhouse tests and field trials underscores the compound's role in developing novel, efficient herbicides (J. Pernak, Michał Niemczak, J. Shamshina, G. Gurau, G. Głowacki, T. Praczyk, K. Marcinkowska, R. Rogers, 2015).

Properties

IUPAC Name

6-methyl-3-piperidin-1-ylsulfonylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-5-6-13-12(9-11)10-14(15(17)20-13)21(18,19)16-7-3-2-4-8-16/h5-6,9-10H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXKLOQLNPTMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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